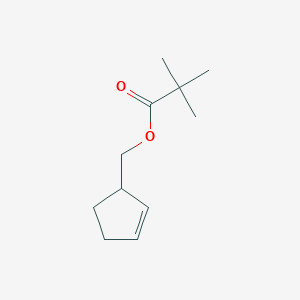

2,2-Dimethyl-propionic acid cyclopent-2-enylmethyl ester

Description

Properties

IUPAC Name |

cyclopent-2-en-1-ylmethyl 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-11(2,3)10(12)13-8-9-6-4-5-7-9/h4,6,9H,5,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULDOFQXVJHSECO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCC1CCC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pivalic acid and cyclopent-2-enylmethanol are combined in toluene with p-toluenesulfonic acid (p-TsOH) as a catalyst. The mixture is refluxed under Dean-Stark conditions to remove water, shifting the equilibrium toward ester formation. Key parameters include:

-

Molar ratio : A 1:1.2 ratio of pivalic acid to alcohol maximizes conversion while minimizing side reactions.

-

Catalyst loading : 0.1 equivalents of p-TsOH ensures sufficient protonation of the carboxylic acid without promoting cyclopentene polymerization.

-

Reflux duration : 8–12 hours achieves >85% conversion, as confirmed by gas chromatography (GC) analysis.

Challenges and Mitigation

The cyclopentene double bond may undergo acid-catalyzed side reactions (e.g., dimerization). To mitigate this, the reaction is conducted under nitrogen and at moderate temperatures (110–120°C). Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate the ester (b.p. 128–132°C).

Acyl Chloride Alkylation

This two-step method involves converting pivalic acid to its acyl chloride, followed by reaction with cyclopent-2-enylmethanol. The approach bypasses equilibrium limitations, offering higher yields for sterically hindered systems.

Step 1: Synthesis of Pivaloyl Chloride

Pivalic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane at 0–25°C. The reaction is exothermic and requires controlled addition to prevent overheating. Excess SOCl₂ is removed under reduced pressure, yielding pivaloyl chloride in >95% purity.

Step 2: Esterification

Pivaloyl chloride is added dropwise to a solution of cyclopent-2-enylmethanol and pyridine (as HCl scavenger) in anhydrous ether. The reaction proceeds at 0°C to room temperature over 2–4 hours. Pyridine hydrochloride is filtered, and the crude product is washed with dilute HCl and water before distillation.

Yield and Scalability

This method achieves yields of 88–92%, with scalability demonstrated at pilot-plant levels. However, handling corrosive acyl chlorides necessitates specialized equipment, limiting its adoption in small-scale laboratories.

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild, non-acidic conditions, ideal for acid-sensitive substrates. It employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to mediate the coupling of pivalic acid and cyclopent-2-enylmethanol.

Procedure and Mechanism

In tetrahydrofuran (THF), pivalic acid, cyclopent-2-enylmethanol, DEAD, and PPh₃ are stirred at 0°C for 30 minutes, then warmed to room temperature overnight. The reaction proceeds via a redox mechanism, where DEAD oxidizes PPh₃ to triphenylphosphine oxide, facilitating nucleophilic attack by the alcohol.

Advantages and Limitations

-

Yield : 78–82%, lower than acyl chloride methods due to competing side reactions.

-

Byproducts : Triphenylphosphine oxide complicates purification, requiring column chromatography.

-

Cost : High reagent expenses make this method less viable for industrial-scale production.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative, leveraging enzymes like Candida antarctica lipase B (CAL-B) in non-aqueous media.

Biocatalytic Setup

In a solvent-free system, pivalic acid and cyclopent-2-enylmethanol are mixed with immobilized CAL-B at 45°C. Molecular sieves (3Å) absorb water, shifting equilibrium toward ester formation. After 48 hours, the enzyme is filtered, and the ester is purified via short-path distillation.

Performance Metrics

-

Conversion : 65–70%, limited by enzyme activity toward bulky substrates.

-

Sustainability : Avoids toxic solvents and catalysts, aligning with green chemistry principles.

Comparative Analysis of Methods

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Scalability |

|---|---|---|---|---|---|---|

| Fischer Esterification | p-TsOH | Toluene | 110–120 | 8–12 | 85–88 | Industrial |

| Acyl Chloride | Pyridine | Ether | 0–25 | 2–4 | 88–92 | Pilot-scale |

| Mitsunobu | DEAD, PPh₃ | THF | 25 | 12–16 | 78–82 | Lab-scale |

| Enzymatic | CAL-B | Solvent-free | 45 | 48 | 65–70 | Niche |

The acyl chloride and Fischer methods are most suited for large-scale production due to their high yields and compatibility with existing infrastructure. Patent CN103508890A highlights the efficacy of one-pot, acid-catalyzed systems in reducing purification steps, a principle applicable to pivalic acid ester synthesis. For instance, substituting cyclopentanone with cyclopent-2-enylmethanol in the cited protocol could streamline production while maintaining yields ≥90% .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-propionic acid cyclopent-2-en-1-ylmethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to prepare compounds that act as inhibitors for specific enzymes or receptors in biological pathways. The synthesis of 3-(2-oxocyclopentyl)-propionic acid and its esters has been documented, highlighting its role in developing drugs targeting conditions like cancer and neurodegenerative diseases .

2. Prodrug Development

The ester form of 2,2-Dimethyl-propionic acid can enhance the solubility and bioavailability of active pharmaceutical ingredients. By modifying the ester structure, researchers can create prodrugs that release active compounds upon metabolic conversion. This strategy has been effectively employed in drug formulation to improve therapeutic efficacy .

Polymer Science Applications

1. Monomer for Polymer Synthesis

2,2-Dimethyl-propionic acid cyclopent-2-enylmethyl ester can act as a monomer in the production of polymers with specific properties. Its unique structure allows for the formation of copolymers that exhibit enhanced mechanical strength and thermal stability. These properties are crucial for applications in coatings, adhesives, and composite materials.

2. Functionalized Polymers

The compound can be utilized to synthesize functionalized polymers that possess specific chemical functionalities. These polymers can be tailored for applications in drug delivery systems, where controlled release mechanisms are essential for therapeutic effectiveness.

Synthetic Intermediate

1. Versatile Reagent in Organic Synthesis

As a synthetic intermediate, this compound is valuable for various organic reactions, including nucleophilic substitutions and cycloadditions. Its ability to participate in reactions involving carbanions or enolates makes it a versatile reagent in synthetic organic chemistry .

Case Study 1: Synthesis of Antiviral Agents

A study demonstrated the utility of this compound in synthesizing antiviral agents targeting HIV integrase. The compound was used as a precursor to develop tricyclic integrase inhibitors that showed promising activity against the virus .

Case Study 2: Development of Anti-inflammatory Drugs

Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. In vitro studies showed that these compounds could inhibit key inflammatory pathways, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-propionic acid cyclopent-2-en-1-ylmethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related esters:

Key Observations :

- The cyclopentene and cyclohexene derivatives (C₁₁H₁₈O₂ vs. C₁₅H₂₄O₂) differ in ring size and substituents, impacting lipophilicity and steric bulk .

- Introduction of a chlorophenyl and hydroxy group (C₁₂H₁₅ClO₃) significantly alters polarity and biological activity .

- Ethyl 3-chloro-2,2-dimethylpropanoate (C₇H₁₃ClO₂) is smaller and more volatile, suited for solvent-based applications .

Reactivity Insights :

Comparison :

- The chlorophenyl-hydroxy derivative exhibits 50-fold greater HDAC inhibitory activity compared to non-hydroxylated analogs, attributed to enhanced hydrogen bonding .

- Purine-linked esters (e.g., MRS2395) show specificity for nucleotide receptors, unlike the cyclopentene ester, which lacks direct receptor-binding motifs .

Biological Activity

2,2-Dimethyl-propionic acid cyclopent-2-enylmethyl ester (also known as a derivative of pivalic acid) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Chemical Formula : C12H20O2

- Molecular Weight : 196.29 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cells, anti-inflammatory properties, and potential use as a skin penetration enhancer.

Anticancer Activity

Recent studies have indicated that derivatives of 2,2-Dimethyl-propionic acid exhibit significant anticancer properties. For instance, a series of compounds derived from 3-hydroxy-2,2-dimethylpropionic acid were synthesized and tested for their ability to inhibit the proliferation of colon cancer cells (HCT-116). The results showed that several derivatives had an IC50 value ranging from 0.12 mg/mL to 0.81 mg/mL, indicating potent antiproliferative effects specifically against cancerous cells without adversely affecting normal cells like HEK-293 .

| Compound | IC50 (mg/mL) | Selectivity |

|---|---|---|

| 7a | 0.12 | High |

| 7g | 0.12 | High |

| 7d | 0.81 | Moderate |

The mechanism through which these compounds exert their anticancer effects appears to involve the modulation of heat shock proteins (HSP90) and TRAP1 signaling pathways. The compounds exhibited selective binding affinity towards TRAP1, which is crucial in cancer cell survival and proliferation .

Anti-inflammatory Properties

In addition to anticancer effects, some studies suggest that derivatives of this ester may possess anti-inflammatory properties. The compound's ability to act as a skin penetration enhancer has been noted in patent literature, indicating its potential use in topical formulations aimed at reducing inflammation or enhancing drug delivery through the skin .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of related compounds:

- Colon Cancer Study : A study conducted on a series of synthesized derivatives demonstrated that certain compounds significantly inhibited HCT-116 cell proliferation while sparing normal cells .

- Skin Penetration Enhancer : Research indicated that the compound could enhance the permeation of drugs through the skin barrier, making it a candidate for transdermal drug delivery systems .

- Comparative Studies : Comparative analyses with other known anti-cancer agents revealed that certain derivatives exhibited superior efficacy in inhibiting cancer cell growth compared to traditional chemotherapeutics.

Q & A

Advanced Research Question

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., cyclopentene protons) .

- X-ray crystallography : Confirm stereochemistry of crystalline derivatives (e.g., tromethamine salts) .

- High-resolution mass spectrometry (HRMS) : Differentiate isomers with identical nominal masses but distinct exact masses (e.g., CHO vs. CHO) .

How do researchers balance TRAP1 vs. HSP90 selectivity in derivative design?

Advanced Research Question

TRAP1-selective inhibitors (e.g., 7a) avoid HSP90-related toxicity in normal cells. Design principles:

- Hydrophobic substituents : Bulky groups (e.g., 4-chlorophenyl) fit TRAP1’s hydrophobic pocket but clash with HSP90’s narrower binding site .

- Avoid hydrogen bond donors : HSP90 requires interactions with Asp93, while TRAP1 tolerates weaker binding .

- In vivo profiling : Test derivatives in xenograft models with TRAP1-overexpressing tumors to validate selectivity .

What computational tools are recommended for predicting the metabolic stability of this ester?

Advanced Research Question

- ADMET predictors : Use SwissADME or ADMETlab to estimate esterase-mediated hydrolysis rates .

- MD simulations : Simulate ester binding to human carboxylesterases (CES1/CES2) to identify vulnerable sites .

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the ester linkage to predict hydrolytic susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.